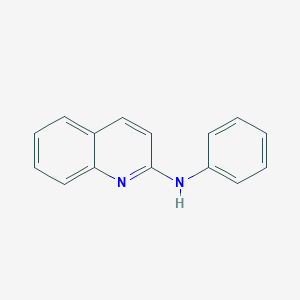

n-Phenylquinolin-2-amine

Vue d'ensemble

Description

N-Phenylquinolin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15289. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

n-Phenylquinolin-2-amine has been explored as a scaffold for developing selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. A study synthesized new derivatives based on this compound, demonstrating significant inhibitory activity against nNOS while exhibiting improved selectivity over other isoforms such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) . The research highlighted that modifications to the phenyl ring could enhance the potency and selectivity of these inhibitors, making this compound a promising candidate for further development in neurological therapeutics.

Anticancer Research

The compound has also been investigated for its anticancer properties. Recent studies have shown that derivatives of this compound exhibit antiproliferative activities against various human cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cells. The mechanism of action appears to involve targeting G-quadruplex structures in DNA, which are associated with telomerase activity and cancer cell proliferation . The most active derivatives were noted to have IC50 values ranging from 0.33 to 7.10 μM, indicating potent biological activity .

Case Studies and Research Insights

Case Study Analysis : In-depth case studies have been utilized to explore the real-world implications of this compound in clinical settings. These studies often involve longitudinal examinations of patient responses to treatments involving this compound, providing insights into its efficacy and safety profiles . For example, a qualitative analysis might focus on patient experiences with therapies incorporating this compound derivatives, assessing factors such as symptom relief and quality of life improvements.

Chemical Properties and Structure Activity Relationship (SAR)

The structure of this compound allows for various modifications that can significantly impact its biological activity. A comprehensive structure-activity relationship study is essential for optimizing its pharmacological properties. The ability to form hydrogen bonds and engage in π–π stacking interactions contributes to its binding affinity for biological targets .

Summary Table of Applications

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

N-Phenylquinolin-2-amine undergoes electrophilic aromatic substitution (EAS) at electron-rich positions. For example:

- Friedel-Crafts Acylation : Reacts with acetyl chloride in the presence of AlCl₃ to introduce acetyl groups at the 4- or 7-positions .

- Nitration : Treatment with nitric acid/sulfuric acid selectively nitrates the quinoline ring, predominantly at the 5- or 8-positions .

Mechanistic Insight : The amino group at C2 directs substitution to para and meta positions via resonance and inductive effects .

Pictet–Spengler Reaction

Reacts with aldehydes under acidic conditions to form tetrahydroquinoline-fused heterocycles .

Zn/AcOH-Mediated Coupling

Zn in acetic acid facilitates cyano–nitrile coupling to form 2-aminoquinolines via radical intermediates .

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 3-(4-Cl-C₆H₄)acrylonitrile | Zn/AcOH | EtOH, reflux, 2 h | 3-(4-Cl-Ph)quinolin-2-amine | 78 |

Mechanism : Radical initiation by Zn, followed by cyclization and aromatization .

AgBF₄-Catalyzed C–N Bond Formation

Reacts with isothiocyanates in DMF via AgBF₄ catalysis to form 2-(alkyl/aryl)aminoquinolines (75–89% yield) .

| Substrate | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Quinoline-N-oxide + PhNCS | AgBF₄ (5 mol%) | DMF, RT, 2 h | This compound | 82 |

Mechanism : Triflic anhydride activates the N-oxide, enabling nucleophilic attack by the amine .

Oxidation

- Side-Chain Oxidation : The benzylic C–H bond oxidizes to a ketone using KMnO₄/H₂SO₄.

- Ring Oxidation : Ozone or RuO₄ cleaves the quinoline ring to form dicarboxylic acids.

Reduction

- Catalytic Hydrogenation : H₂/Pd-C reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline.

Mechanistic Highlights

Propriétés

IUPAC Name |

N-phenylquinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)16-15-11-10-12-6-4-5-9-14(12)17-15/h1-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCFHVXOVBMGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280065 | |

| Record name | n-phenylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-85-9 | |

| Record name | NSC15289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-phenylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.